molecular formula C9H7BrN2O B14822103 2-Bromo-3-cyclopropoxyisonicotinonitrile

2-Bromo-3-cyclopropoxyisonicotinonitrile

Cat. No.: B14822103
M. Wt: 239.07 g/mol
InChI Key: FDGAJRULQQVOGM-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxyisonicotinonitrile is an organic compound that features a bromine atom, a cyclopropoxy group, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropoxyisonicotinonitrile typically involves the reaction of 2-bromoisonicotinonitrile with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide or hydroxylated product.

Scientific Research Applications

2-Bromo-3-cyclopropoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoisonicotinonitrile: Lacks the cyclopropoxy group but shares the bromine and nitrile functionalities.

    3-Cyclopropoxyisonicotinonitrile: Lacks the bromine atom but contains the cyclopropoxy and nitrile groups.

Uniqueness

2-Bromo-3-cyclopropoxyisonicotinonitrile is unique due to the presence of both the bromine atom and the cyclopropoxy group

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-8(13-7-1-2-7)6(5-11)3-4-12-9/h3-4,7H,1-2H2

InChI Key

FDGAJRULQQVOGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2Br)C#N

Origin of Product

United States

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